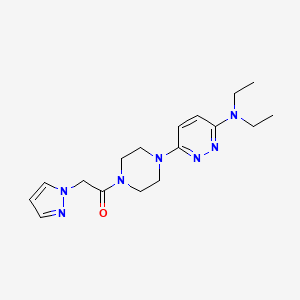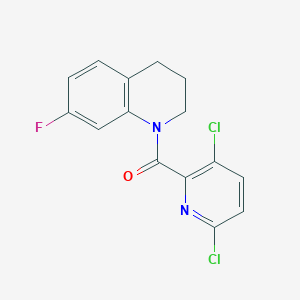![molecular formula C21H18N2O2S B2590932 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-30-4](/img/structure/B2590932.png)
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Thienopyrimidine derivatives are of significant interest in organic chemistry and pharmacology due to their wide range of biological activities. Research has shown that modifications in the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its antimicrobial, anti-inflammatory, and other biological activities. For instance, Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity toward fungi, bacteria, and inflammation. The synthesis involved chloroacylation and reaction with triphenylphosphine in dry benzene, underlining the versatility of thienopyrimidines as bioactive compounds (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Anticancer Properties
Thienopyrimidine derivatives have also been investigated for their anticancer properties . Abbas et al. (2015) focused on the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, showing promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. This highlights the potential of thienopyrimidine compounds in cancer therapy research (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Corrosion Inhibition
In the field of materials science , thienopyrimidine derivatives have shown application as corrosion inhibitors. Abdallah, Shalabi, and Bayoumy (2018) synthesized pyridopyrimidinones derivatives to investigate their inhibition behavior for the corrosion of carbon steel in sulfamic acid solutions. Their research indicated these compounds act as mixed-type inhibitors, demonstrating the application of thienopyrimidines beyond biological activities (Abdallah, Shalabi, & Bayoumy, 2018).
Enzyme Inhibition
Enzyme inhibition is another area where thienopyrimidine derivatives have been applied. Squarcialupi et al. (2016) reported on the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. This research provides insights into receptor-ligand recognition and the potential therapeutic uses of thienopyrimidine derivatives in treating diseases related to the A3 adenosine receptor (Squarcialupi et al., 2016).
Solid-State Fluorescence
Thienopyrimidine compounds have also been studied for their solid-state fluorescence properties . Yokota et al. (2012) synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, for potential applications in optical materials and sensors. Their research emphasizes the multifaceted uses of thienopyrimidines, extending to the field of material science (Yokota et al., 2012).
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-4-3-5-15(10-14)11-23-13-22-19-18(12-26-20(19)21(23)24)16-6-8-17(25-2)9-7-16/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWFEMGESLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

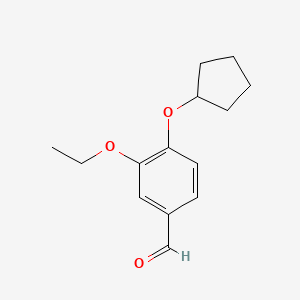
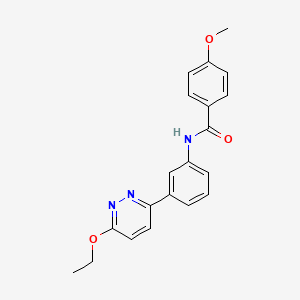
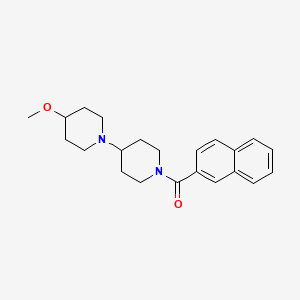
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
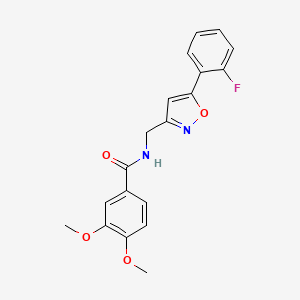

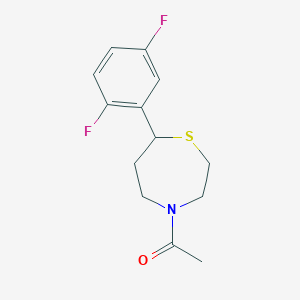
![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)
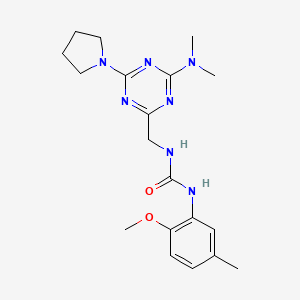
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
